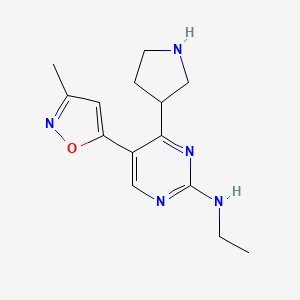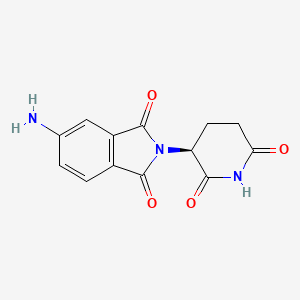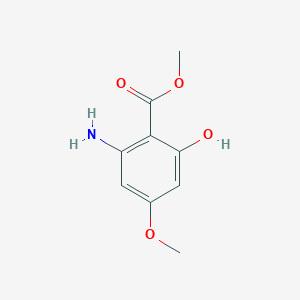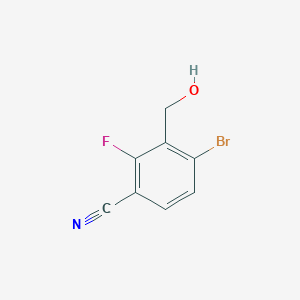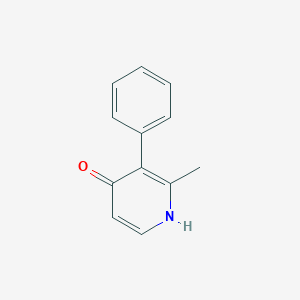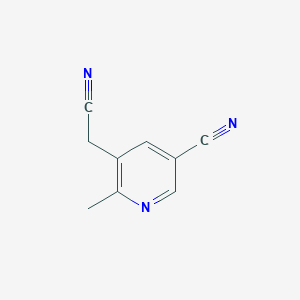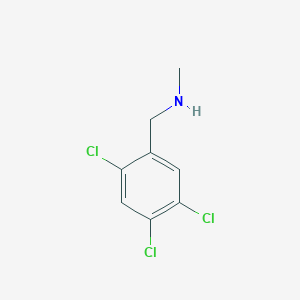
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a trichlorophenyl group attached to the methanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,4,5-trichlorophenyl)methanamine typically involves the reaction of 2,4,5-trichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction: 2,4,5-trichlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Reduction Reaction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(2,4,5-trichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in structure but with a naphthalene ring instead of a trichlorophenyl group.
N-Methylamphetamine: Shares the N-methyl group but differs in the aromatic ring structure.
Uniqueness
N-Methyl-1-(2,4,5-trichlorophenyl)methanamine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Eigenschaften
Molekularformel |
C8H8Cl3N |
|---|---|
Molekulargewicht |
224.5 g/mol |
IUPAC-Name |
N-methyl-1-(2,4,5-trichlorophenyl)methanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-12-4-5-2-7(10)8(11)3-6(5)9/h2-3,12H,4H2,1H3 |
InChI-Schlüssel |
PCXOGZOUEDHUEW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


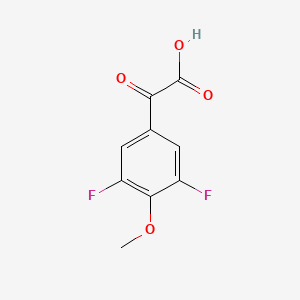
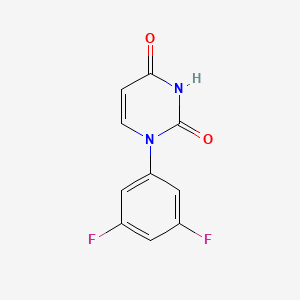
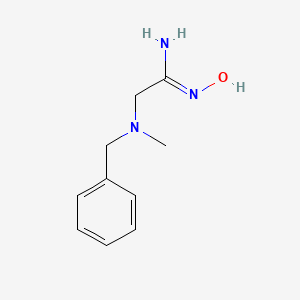
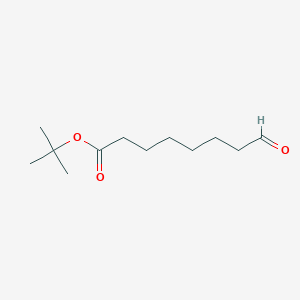
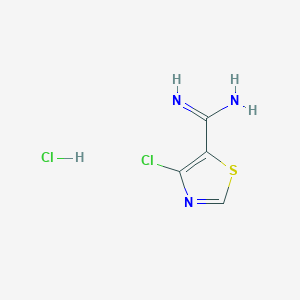
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
